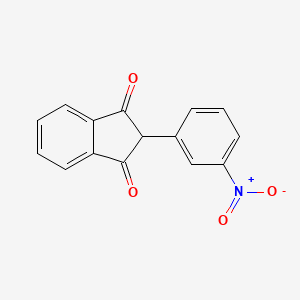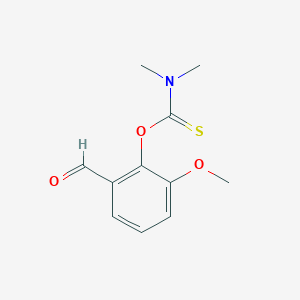
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate
Overview
Description
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group and a dimethylthiocarbamoyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate typically involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(N,N-dimethylthiocarbamoyloxy)-3-methoxybenzoic acid.
Reduction: 2-(N,N-dimethylthiocarbamoyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-dimethylthiocarbamoyloxy)-2’-hydroxy-1,1’-binaphthyl .
- cis-1-(3’-N,N-dimethylthiocarbamoyl-4’-methoxy)-2-(3",4",5"-trimethoxyphenyl) ethene .
Uniqueness
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is unique due to the presence of both a methoxy group and a dimethylthiocarbamoyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88791-03-1 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
O-(2-formyl-6-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(16)15-10-8(7-13)5-4-6-9(10)14-3/h4-7H,1-3H3 |
InChI Key |
ZKFRHDWZZPGQRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
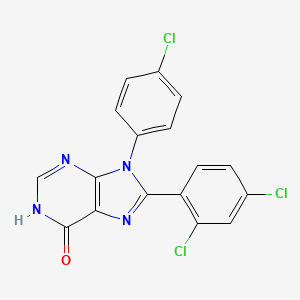
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)
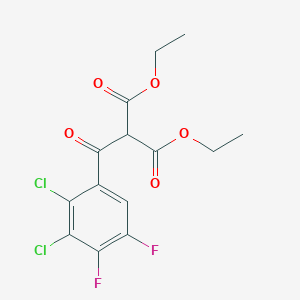
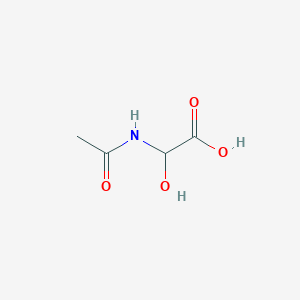
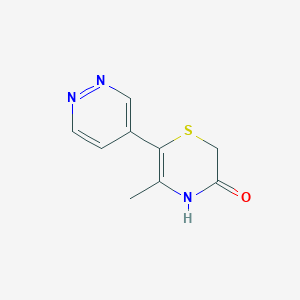
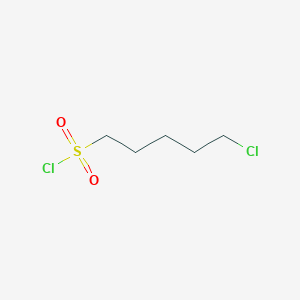
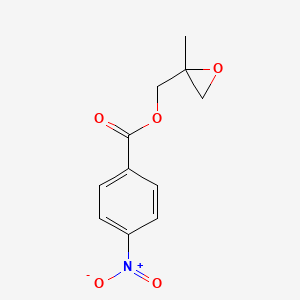
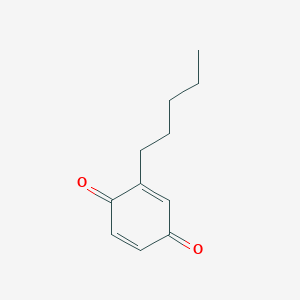
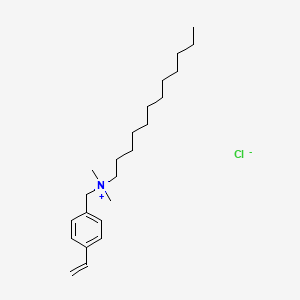
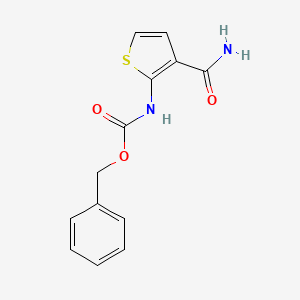
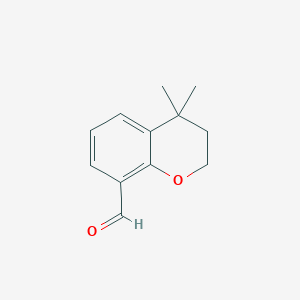
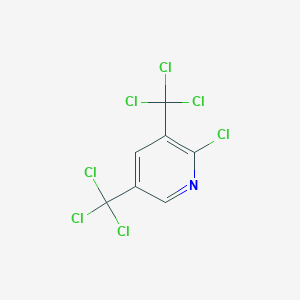
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)propanamide](/img/structure/B8646532.png)
